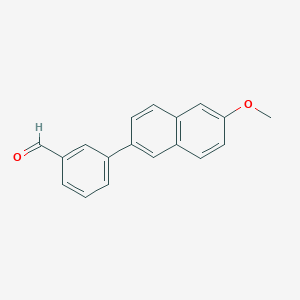

3-(6-Methoxynaphthalen-2-yl)benzaldehyde

Description

Strategic Positioning within Contemporary Organic Synthesis Research of Biaryl Aldehydes

Biaryl aldehydes are a class of organic compounds that feature two aromatic rings connected by a single bond, with one of the rings bearing an aldehyde functional group. This structural arrangement is a cornerstone in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. google.comnih.gov The development of efficient methods for constructing biaryl bonds has been a major focus of organic synthesis research for decades, with transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionizing the field. nih.gov These reactions allow for the precise and controlled formation of the biaryl linkage under relatively mild conditions. nih.gov

The strategic importance of 3-(6-methoxynaphthalen-2-yl)benzaldehyde lies in the specific nature of its two aromatic components. The benzaldehyde (B42025) portion provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and the formation of new carbon-carbon and carbon-nitrogen bonds. The 6-methoxynaphthalene moiety, on the other hand, is a well-established pharmacophore, a part of a molecule responsible for its biological activity. researchgate.net The methoxy (B1213986) group, in particular, can influence the electronic properties and bioavailability of a molecule. derpharmachemica.com The commercial availability of this compound further enhances its strategic position, offering researchers a readily accessible starting material for their synthetic endeavors. google.com

Significance as a Molecular Scaffold or Intermediate in Complex Molecule Construction

A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. The this compound framework serves as an excellent scaffold for the synthesis of more complex molecules. The aldehyde group can be readily converted into a range of other functionalities, such as alcohols, carboxylic acids, and imines, which can then be used in subsequent synthetic steps.

The 6-methoxynaphthalen-2-yl portion of the molecule is particularly noteworthy. It is the core structure of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen. mdpi.com This has spurred significant research into other derivatives of 6-methoxynaphthalene, with studies exploring their potential as anticancer agents and for other therapeutic applications. researchgate.net For instance, derivatives of 6-methoxynaphthalene have been synthesized and investigated for their potential as chemosensitizing agents in cancer therapy. nih.gov The presence of this well-vetted pharmacophore within the this compound structure makes it a highly attractive starting point for the development of new drug candidates. While direct utilization of this compound as a starting material in published complex molecule synthesis is not extensively documented, the synthesis of numerous bioactive molecules containing the 6-methoxynaphthalen-2-yl moiety from related precursors is well-established. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide has been synthesized from naproxen, showcasing the utility of the core scaffold in creating new amides with potential pharmaceutical applications. researchgate.net

Overview of Naphthalene-Benzaldehyde Conjugates in Chemical Sciences Literature

Naphthalene-benzaldehyde conjugates represent a broad class of molecules that have found applications in various areas of chemical science. The literature reveals a diverse range of these conjugates, with the substitution pattern on both the naphthalene (B1677914) and benzaldehyde rings playing a crucial role in determining their properties and applications.

For example, patents describe the use of various substituted benzaldehydes as odorants and in perfumery, highlighting the sensory impact of these molecules. google.com In the realm of medicinal chemistry, derivatives of benzaldehyde are explored for their potential to increase tissue oxygenation. nih.gov Furthermore, the synthesis of other naphthalene-based aldehydes, such as 6-methoxy-2-naphthaldehyde, is a subject of patents, underscoring their importance as intermediates in the preparation of pharmaceuticals. google.com The synthesis of this particular isomer often involves the bromination of 2-methoxynaphthalene (B124790) followed by reaction with N,N-dimethylformamide. google.com The study of various naphthalene-benzaldehyde conjugates allows researchers to understand the structure-activity relationships and to design new molecules with tailored properties.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape indicates a strong interest in the individual components of this compound: biaryl aldehydes and the 6-methoxynaphthalene scaffold. The development of new synthetic methods for biaryl construction continues to be an active area of research, with a focus on more sustainable and efficient processes. Similarly, the exploration of the medicinal properties of naphthalene derivatives is a vibrant field, with new potential applications being continuously investigated. researchgate.netderpharmachemica.com

However, a significant knowledge gap exists specifically for the compound this compound. Despite its commercial availability and the clear potential suggested by the bioactivity of its constituent parts, there is a lack of published research that explicitly details its use in the synthesis of new complex molecules. While many studies focus on derivatives of the isomeric 2-acetyl-6-methoxynaphthalene (B28280) (a precursor to Naproxen), the synthetic utility of the 3-benzaldehyde substituted isomer remains largely untapped in the public domain. mdpi.com

Future research could fruitfully explore the derivatization of the aldehyde group of this compound to create libraries of novel compounds for biological screening. Investigating its potential in materials science, for example, as a component in fluorescent probes or organic light-emitting diodes (OLEDs), could also be a promising avenue. The strategic placement of the naphthalene and benzaldehyde moieties suggests that this compound is a solution waiting for a problem to be solved, and its full potential is yet to be unlocked by the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-19/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYIYFBVPWRSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650203 | |

| Record name | 3-(6-Methoxynaphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-42-0 | |

| Record name | 3-(6-Methoxynaphthalen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

Catalytic Cross-Coupling Strategies for the Formation of the Biaryl Linkage

The central challenge in synthesizing 3-(6-methoxynaphthalen-2-yl)benzaldehyde is the creation of the carbon-carbon bond linking the naphthalene (B1677914) and benzene (B151609) rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose.

Palladium catalysts are at the forefront of biaryl synthesis due to their high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a premier method for forming the biaryl linkage. libretexts.orgnih.gov This reaction creates a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the target molecule, this could be achieved via two primary pathways:

Coupling of 2-bromo-6-methoxynaphthalene (B28277) with 3-formylphenylboronic acid.

Coupling of 6-methoxy-2-naphthylboronic acid with 3-bromobenzaldehyde (B42254).

The reaction's success hinges on the careful selection of catalyst, ligand, base, and solvent. A variety of palladium sources, phosphine (B1218219) ligands, and reaction conditions have been developed to optimize yields and substrate scope. nih.govnih.gov For instance, the use of palladacycle catalysts like CataCXium A has proven effective for coupling with challenging substrates, and optimizing the solvent to 2-MeTHF can significantly increase yield. nih.gov

| Component | Examples | Function | Citations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, CataCXium A palladacycle | Facilitates the catalytic cycle (oxidative addition, reductive elimination) | nih.govresearchgate.netbeilstein-journals.org |

| Ligand | PPh₃ (Triphenylphosphine), P(t-Bu)₃, Di-1-adamantyl-n-butylphosphine | Stabilizes the palladium center and influences its reactivity | nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, KOPh (Potassium Phenoxide) | Activates the organoboron species in the transmetalation step | nih.govacs.org |

| Solvent | Toluene, 2-MeTHF (2-Methyltetrahydrofuran), Acetone, DMSO | Solubilizes reactants and influences reaction kinetics | nih.govnih.govacs.org |

The Heck reaction is another cornerstone of palladium catalysis, typically coupling an aryl halide with an alkene. organic-chemistry.org While less direct for this specific target, it represents a valid strategy for forming the aryl-aryl bond framework, potentially by coupling 2-bromo-6-methoxynaphthalene with a vinyl-benzene derivative, which would then require subsequent modification to yield the final aldehyde. The development of phosphine-free palladium catalysts and the use of greener solvents like water have made the Heck reaction more sustainable. researchgate.netorganic-chemistry.orgnih.gov

While palladium is dominant, other transition metals offer alternative reactivity. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative. orgsyn.org Notably, nickel catalysts can facilitate the Suzuki-Miyaura coupling of methoxyarenes by cleaving the otherwise inert C(sp²)-O bond of the methoxy (B1213986) group. orgsyn.org This opens up a different synthetic route where 2-methoxynaphthalene (B124790) itself could be used as a coupling partner with an appropriate arylboronic ester, such as methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. orgsyn.org

Chemoselective Functionalization Routes to the Aldehyde Moiety

The aldehyde group is highly reactive and susceptible to side reactions with the strong nucleophilic organometallic reagents often used in cross-coupling. acs.orgresearchgate.net This presents a significant challenge in chemoselectivity. Advanced synthetic strategies address this by either introducing the aldehyde after the coupling or by using a "latent aldehyde" that is unmasked after the C-C bond formation.

A highly effective one-pot, two-step procedure involves the use of a Weinreb amide as a precursor to the aldehyde. acs.orgresearchgate.net In this approach, a starting material like 3-bromo-N-methoxy-N-methylbenzamide is used. The Weinreb amide is first reduced with a reagent such as diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. acs.orgresearchgate.net This intermediate protects the latent aldehyde functionality, rendering it inert to the subsequent palladium-catalyzed cross-coupling reaction with an organometallic partner (e.g., a 6-methoxynaphthalen-2-yl Grignard or organolithium reagent). acs.orgresearchgate.net A final aqueous workup hydrolyzes the intermediate to reveal the desired aldehyde product. This method avoids a separate protection-deprotection sequence and is notable for its speed and efficiency. acs.orgresearchgate.net

Alternative strategies include late-stage functionalization, where the biaryl core is constructed first (e.g., 3-(6-methoxynaphthalen-2-yl)toluene) followed by oxidation of the benzylic methyl group to an aldehyde. Another route involves the reduction of a more stable carboxylic acid or ester functionality after the biaryl skeleton has been assembled.

Regioselective and Stereoselective Synthesis Considerations (if applicable)

Regioselectivity , the control of bond formation at the correct positions, is critical and is primarily achieved through the use of pre-functionalized starting materials. To ensure the desired 3-(6-methoxynaphthalen-2-yl) substitution pattern, the synthesis must employ precursors with functionalities at the correct positions. For the naphthalene component, a starting material like 2-bromo-6-methoxynaphthalene or 6-methoxy-2-naphthylboronic acid dictates that the coupling occurs exclusively at the C-2 position. orgsyn.org For the benzene component, a meta-substituted precursor such as 3-bromobenzaldehyde or 3-formylphenylboronic acid ensures the 1,3-relationship between the naphthalene group and the aldehyde.

Stereoselectivity considerations are not applicable to the final structure of this compound. The molecule does not possess any chiral centers or elements of geometric isomerism (e.g., a non-aromatic double bond) that would require stereochemical control during the synthesis.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the synthesis of biaryl compounds, these principles can be applied in several ways.

Choice of Coupling Reaction: The Suzuki-Miyaura reaction is often considered a greener alternative to other methods like the Stille coupling, as organoboron compounds exhibit significantly lower toxicity than the organotin reagents used in Stille reactions. libretexts.org

Catalyst Innovation: The development of highly active catalysts allows for lower catalyst loadings, reducing waste and cost. Furthermore, designing phosphine-free catalyst systems can circumvent the use of toxic and air-sensitive phosphine ligands. researchgate.net

Solvent Choice: Efforts to replace traditional volatile organic compounds (VOCs) with greener alternatives, such as water or bio-based solvents like 2-MeTHF, are a key area of research. nih.govnih.gov

Atom Economy and Process Efficiency: Catalytic methods are inherently superior to stoichiometric reactions in terms of atom economy. acs.org Strategies that reduce the number of synthetic steps, such as one-pot tandem reactions, are highly desirable. liberty.edu The Weinreb amide approach, which avoids explicit protection/deprotection steps for the aldehyde, is a prime example of an efficient and more sustainable process. acs.orgresearchgate.net Transition-metal-free transformations are also recognized as green methods for constructing carbon-carbon bonds where applicable. researchgate.net

Process Optimization and Scalability Investigations for Synthetic Production

Translating a laboratory-scale synthesis into a viable, large-scale production process requires rigorous optimization. Key parameters that must be investigated include catalyst loading, reaction concentration, temperature, and reaction time. nih.gov

For Suzuki-Miyaura reactions, studies have shown that while decreasing catalyst loading can be detrimental, increasing the reaction concentration can be amenable to scale-up, making the process more efficient in terms of reactor volume. nih.gov The robustness of a method is demonstrated by its successful application on a gram scale or larger. nih.gov

One-pot procedures are particularly advantageous for scalability because they eliminate the need for costly and time-consuming isolation and purification of intermediates, which often lead to significant material loss. researchgate.netliberty.edu Furthermore, developing purification methods that avoid column chromatography, such as direct precipitation and filtration of the product, is crucial for efficient and economical large-scale production. nih.gov

Chemical Reactivity and Transformation Pathways of 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is arguably the most reactive site in the molecule. It is an electrophilic center, susceptible to attack by a wide variety of nucleophiles, and it can be readily oxidized or reduced.

The aldehyde functional group readily participates in classic carbon-carbon bond-forming reactions. These transformations are fundamental for extending the carbon skeleton and synthesizing more complex structures.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes into alkenes. researchgate.net The reaction of 3-(6-methoxynaphthalen-2-yl)benzaldehyde with a phosphonium (B103445) ylide, generated by treating an alkyl-triphenylphosphonium salt with a strong base, would produce a substituted styrene (B11656) derivative. researchgate.netresearchgate.net The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used. researchgate.net The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.netcore.ac.uk

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. libretexts.org This reaction typically shows excellent stereoselectivity, favoring the formation of (E)-alkenes. nih.govnih.gov Reacting this compound with a stabilized phosphonate ester in the presence of a base (like NaH or NaOMe) would yield the corresponding (E)-alkene with high selectivity. nih.gov A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. libretexts.org

Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol (B89426) condensation between an aldehyde (with no α-hydrogens, like our subject compound) and a ketone or another carbonyl compound that has an α-hydrogen. nih.gov The reaction of this compound with a ketone, such as acetone, in the presence of a base like sodium hydroxide, would lead to the formation of a β-hydroxy carbonyl compound. mdpi.com This intermediate typically undergoes spontaneous dehydration to yield an α,β-unsaturated ketone, often referred to as a chalcone-like structure. fiveable.me

| Reaction Type | Typical Reagent | Expected Product Structure |

|---|---|---|

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CH⁻R) | (E)-Alkene |

| Claisen-Schmidt Condensation | Ketone (R'-CO-CH₂R'') + Base (NaOH) | α,β-Unsaturated Ketone (Chalcone-like) |

The aldehyde group can be easily oxidized to a carboxylic acid functional group. This transformation is a key step in the synthesis of many derivatives. Various modern and classical reagents can achieve this oxidation. A green and efficient method involves using a selenium catalyst with hydrogen peroxide as the oxidant. youtube.com This method works for a variety of substituted benzaldehydes, affording the corresponding carboxylic acids in good to excellent yields under mild, aqueous conditions. youtube.com More traditional, powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would also effectively convert the aldehyde to 3-(6-methoxynaphthalen-2-yl)benzoic acid.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Diphenyl diselenide / H₂O₂ | Carboxylic Acid |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Reduction of the aldehyde group yields the corresponding primary alcohol, [3-(6-methoxynaphthalen-2-yl)phenyl]methanol. This can be readily accomplished using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for this purpose, leaving other functional groups like the ether and aromatic rings intact. For a more reactive option, lithium aluminum hydride (LiAlH₄) followed by an aqueous workup would also cleanly perform the reduction. Catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) is another effective method.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Reduction | H₂ / Palladium on Carbon (Pd/C) | Primary Alcohol |

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene (B1677914) and Benzene (B151609) Moieties

Both the benzene and naphthalene rings can undergo electrophilic aromatic substitution (EAS), though the position of substitution is directed by the existing substituents. The reactivity of the rings is also influenced by these groups. wordpress.com

On the Benzene Ring: The benzene ring is substituted with two groups: the aldehyde (-CHO) and the 6-methoxynaphthalen-2-yl group.

The aldehyde group is a deactivating, meta-director due to its electron-withdrawing nature (both by induction and resonance). nih.govstackexchange.com

The naphthyl group is considered an aryl substituent, which is generally an activating, ortho- and para-director. The directing effects of these two groups are in opposition. However, the deactivating effect of the aldehyde group is strong, making the benzene ring less reactive towards electrophiles compared to benzene itself. nih.gov Electrophilic attack would likely occur at the positions that are ortho or para to the activating naphthyl group and avoid the positions ortho/para to the deactivating aldehyde group. Therefore, substitution would be favored at the positions C-2, C-4, and C-6 relative to the naphthyl group.

On the Naphthalene Ring: The naphthalene system is generally more reactive than benzene towards electrophilic substitution. echemi.com It is substituted by a methoxy (B1213986) group (-OCH₃) at C-6 and a 3-formylbenzyl group at C-2.

The methoxy group is a strongly activating, ortho- and para-directing substituent. researchgate.net In 2-substituted naphthalenes, this directs incoming electrophiles to the C-1 and C-3 positions (ortho) and to other positions in the adjacent ring, such as C-5 and C-7. Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), for instance, can yield the 6-acetyl derivative, which corresponds to "para" substitution. researchgate.netgvsu.edu

The 3-formylbenzyl group is a weakly deactivating group due to the electron-withdrawing aldehyde, but it is insulated from the naphthalene ring by a CH₂-like linkage (as part of the benzene ring). Its deactivating effect on the naphthalene ring is primarily inductive. Given the strong activating nature of the methoxy group, electrophilic substitution is expected to occur preferentially on the naphthalene ring rather than the deactivated benzene ring. The most likely positions for attack are C-1 (ortho to the benzyl (B1604629) group and ortho to the methoxy group's influence on the ring system) and C-5 or C-7 (influenced by the methoxy group). Steric hindrance from the bulky benzyl group might disfavor substitution at the C-1 and C-3 positions. gvsu.edu

Nucleophilic aromatic substitution, in contrast, requires strongly electron-withdrawing groups (like nitro groups) ortho or para to a leaving group and is not a likely pathway for this molecule under standard conditions.

| Aromatic Ring | Directing Groups | Predicted Position of Electrophilic Attack |

|---|---|---|

| Benzene | -CHO (meta), -Naphthyl (ortho, para) | Positions 2, 4, 6 (relative to naphthyl) |

| Naphthalene | -OCH₃ (ortho, para activating), -Benzyl (weakly deactivating) | Positions 1, 5, 7 (relative to naphthalene numbering) |

Reactions Involving the Ether Linkage on the Naphthalene Ring

The methoxy group on the naphthalene ring is an aryl methyl ether. This ether linkage is robust under many conditions but can be cleaved to yield the corresponding phenol (B47542) (a hydroxyl group) using specific, potent reagents. The most common and effective reagent for this transformation is boron tribromide (BBr₃). libretexts.orgmdpi.com The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.gov This complexation makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, cleaving the C-O bond. nih.gov Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to furnish the phenol, 3-(6-hydroxynaphthalen-2-yl)benzaldehyde. This demethylation is a critical transformation for accessing the corresponding phenol derivative, which may exhibit different biological properties or serve as a handle for further functionalization. researchgate.net

Cyclization and Rearrangement Reactions

The structure of this compound offers possibilities for intramolecular cyclization reactions, particularly after initial modification of the aldehyde group. For instance, if the aldehyde is first oxidized to a carboxylic acid, the resulting 3-(6-methoxynaphthalen-2-yl)benzoic acid could undergo an intramolecular Friedel-Crafts acylation. This reaction, typically promoted by a strong acid like polyphosphoric acid, could lead to the formation of a new six-membered ring, resulting in a complex, fused polycyclic ketone (a fluorenone derivative).

Furthermore, the molecule can be a precursor for creating heterocyclic systems. For example, condensation of the aldehyde with an appropriate bifunctional nucleophile could lead to the formation of various heterocyclic rings. Studies have shown that ortho-vinyl benzaldehydes can undergo sequential Knoevenagel condensation and cyclization to yield indene (B144670) derivatives. fiveable.me While the subject compound is meta-substituted, similar strategies involving a two-step process (e.g., creating a side chain via a Wittig reaction followed by an acid-catalyzed cyclization) could be envisioned to construct new ring systems fused to the benzene ring.

Exploration of Novel Reaction Pathways and Catalytic Transformations

No published data is available for this section.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation and Structural Confirmation of 3 6 Methoxynaphthalen 2 Yl Benzaldehyde and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 3-(6-Methoxynaphthalen-2-yl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals unambiguously and to confirm the specific substitution pattern of the aromatic rings.

Based on the structure, which consists of a benzaldehyde (B42025) ring substituted at the 3-position with a 6-methoxynaphthalene group, a set of predicted chemical shifts can be estimated. These estimations are derived from standard additive models and data from analogous compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| Aldehyde CHO | 9.9 - 10.1 | 191 - 193 | Aldehyde Proton and Carbon |

| Benzaldehyde Ring | 7.5 - 8.2 | 128 - 138 | Aromatic Protons and Carbons |

| Naphthalene (B1677914) Ring | 7.1 - 8.0 | 105 - 136 | Aromatic Protons and Carbons |

| Methoxy (B1213986) OCH₃ | 3.9 - 4.0 | 55 - 56 | Methoxy Protons and Carbon |

While 1D NMR provides initial data, 2D NMR techniques are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the title compound, COSY would establish the connectivity of protons within the benzaldehyde ring and separately within the naphthalene ring system, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon atom it is attached to, providing a direct map of C-H one-bond connectivities. This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's preferred conformation in solution. For instance, it could reveal through-space interactions between protons on the benzaldehyde ring and nearby protons on the naphthalene ring, providing insight into the dihedral angle between the two ring systems.

Expected Key 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Adjacent aromatic protons | Confirms intra-ring proton connectivity. |

| HSQC | Directly bonded C-H pairs | Assigns carbon signals based on proton assignments. |

| HMBC | Benzaldehyde-H to Naphthalene-C (and vice-versa) | Unambiguously confirms the C-C bond linking the two ring systems. |

| NOESY | Protons on benzaldehyde ring and naphthalene ring | Provides data on the spatial arrangement and conformation. |

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. For this compound, ssNMR could be used to:

Characterize the compound in its crystalline state, which may have a different conformation compared to the solution state due to packing forces.

Distinguish between different polymorphic forms, which would exhibit distinct chemical shifts and relaxation times.

Probe intermolecular interactions, such as π-π stacking between the aromatic rings in the crystal lattice.

Mass Spectrometry (MS) for Fragmentational Analysis and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound or a reaction product.

Expected HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₈H₁₄O₂ | [M]⁺ | 262.0994 |

| C₁₈H₁₄O₂ | [M+H]⁺ | 263.1072 |

| C₁₈H₁₄O₂ | [M+Na]⁺ | 285.0891 |

Observing a peak at one of these exact masses would provide strong evidence for the successful synthesis of the target compound.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, the fragmentation pattern would be expected to show characteristic losses related to its functional groups.

Plausible Fragmentation Pathways and Expected Fragment Ions

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 262 | H (1) | 261 | Loss of hydrogen radical |

| 262 | CHO (29) | 233 | Loss of the formyl radical |

| 262 | CH₃O (31) | 231 | Loss of the methoxy radical |

| 233 | CH₃ (15) | 218 | Loss of methyl radical from the ether |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis in Reaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of a reaction, for instance, by observing the disappearance of reactant peaks and the appearance of product peaks.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its specific functional groups.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | (C=O)-H | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |

| Aldehyde C=O Stretch | Ar-CHO | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1620 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075 - 1020 | Medium |

| Aromatic C-H Bend (Out-of-plane) | Ar-H | 900 - 675 | Strong |

In a reaction study, for example, the reduction of the aldehyde to an alcohol, FT-IR spectroscopy would be used to monitor the disappearance of the strong C=O stretching band around 1700 cm⁻¹ and the appearance of a broad O-H stretching band around 3500-3200 cm⁻¹. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds in aromatic systems, which often show strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic structure of conjugated systems like this compound. The molecule's absorption of UV-Vis radiation corresponds to the excitation of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum provides valuable information on the extent of conjugation and the types of electronic transitions occurring within the molecule.

The structure of this compound incorporates two primary chromophores: the benzaldehyde moiety and the 6-methoxynaphthalene moiety. The direct linkage between these two aromatic systems creates an extended π-conjugated system, which is expected to influence its electronic absorption properties significantly. The absorption spectrum is anticipated to be complex, featuring multiple bands corresponding to different electronic transitions.

The primary electronic transitions expected for this compound are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity (ε) values. In this compound, these transitions are associated with the aromatic rings and the carbonyl double bond. The extended conjugation between the naphthalene and benzaldehyde rings is expected to shift these absorption bands to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. For instance, polynuclear aromatic hydrocarbons exhibit secondary aromatic π–π* transitions at longer wavelengths than benzene (B151609). mdpi.com Studies on related naphthalene chalcones show intense absorption bands between 300 and 350 nm, which are attributed to π–π* transitions within the extended conjugated system. researchgate.net

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, located on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital of the carbonyl group. These transitions are symmetry-forbidden and thus exhibit significantly lower molar absorptivity compared to π → π* transitions. They typically appear as weak bands or shoulders at longer wavelengths than the main π → π* bands.

The methoxy group (–OCH₃) on the naphthalene ring acts as an auxochrome, a group that can modify the absorption characteristics of a chromophore. Its lone pair of electrons can participate in resonance with the naphthalene π-system, further influencing the energy of the molecular orbitals and potentially causing a bathochromic shift and an increase in absorption intensity (hyperchromic effect).

Based on the analysis of its constituent parts and related structures, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

| Expected Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

| π → π | Naphthalene Ring System | 220 - 250 nm | High |

| π → π | Benzaldehyde System | 240 - 280 nm | Moderate to High |

| π → π | Extended Conjugated System | 300 - 360 nm | High |

| n → π | Carbonyl Group (C=O) | > 350 nm | Low |

X-ray Crystallography for Absolute Stereochemical Determination and Crystal Packing Analysis of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no public crystal structure for this compound itself is currently available, an analysis of its molecular structure allows for a detailed prediction of the crystallographic features and intermolecular interactions that would define its solid-state architecture.

The molecule this compound is achiral. Therefore, in the absence of a chiral co-former or spontaneous resolution, it is expected to crystallize in a centrosymmetric space group. The topic of "absolute stereochemical determination" would become relevant for chiral derivatives or complexes formed from this aldehyde.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of non-covalent interactions. The functional groups present—an aldehyde, a methoxy ether, and extensive aromatic surfaces—suggest the following key interactions:

C–H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Weak C–H···O hydrogen bonds involving aromatic C–H donors or the formyl C–H donor are highly probable and are a common feature in the crystal packing of benzaldehyde derivatives. researchgate.net

π–π Stacking Interactions: The planar naphthalene and benzene rings provide extensive surface areas for π–π stacking. These interactions are a dominant force in the packing of many aromatic hydrocarbon crystals and would likely play a major role in the supramolecular assembly. arxiv.orgacs.org

C–H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the electron-rich π-face of a neighboring ring, further stabilizing the crystal structure.

Analysis of the crystal structures of related compounds containing the 6-methoxynaphthalene moiety reveals that intermolecular hydrogen bonds and the planarity of the naphthalene ring are key structural features. nih.gov The interplay of these various weak interactions dictates the final, most thermodynamically stable crystal packing arrangement. Hirshfeld surface analysis is a modern computational tool that could be used to visualize and quantify these intermolecular contacts, providing insights into the forces driving crystal formation. iucr.org

The table below summarizes the crystallographic information that would be obtained from a single-crystal X-ray diffraction experiment and the expected structural features.

| Parameter | Information Provided | Expected Findings for this compound |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ). | Dependent on the specific packing arrangement adopted. |

| Space Group | Symmetry of the crystal lattice. | Likely a common centrosymmetric space group (e.g., P2₁/c, P-1). |

| Molecular Conformation | Torsion/dihedral angles. | The dihedral angle between the naphthalene and benzaldehyde rings would be a key feature. |

| Bond Lengths & Angles | Precise intramolecular geometry. | Expected to be within standard ranges for aromatic aldehydes and ethers. |

| Intermolecular Interactions | Analysis of non-covalent bonds. | Dominated by C–H···O bonds, π–π stacking, and C–H···π interactions. |

| Crystal Packing Motif | Overall arrangement of molecules. | Likely a densely packed structure, potentially forming herringbone or layered patterns. arxiv.org |

Computational Chemistry and Theoretical Investigations of 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 3-(6-Methoxynaphthalen-2-yl)benzaldehyde would provide fundamental insights into its behavior. Such studies typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the extended π-system of the naphthalene (B1677914) and benzene (B151609) rings would likely influence the energies of these orbitals. A hypothetical FMO analysis would pinpoint the regions of the molecule where these orbitals are localized, indicating the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Data not available | Difference between LUMO and HOMO energies. |

Note: The values in this table are placeholders as no specific experimental or computational data for this compound has been found in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate different potential values; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, one would expect the oxygen atom of the aldehyde group to be a region of high negative potential (red), making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the aldehyde group and regions of the aromatic rings would likely show positive potential (blue or green), indicating sites for nucleophilic attack.

Reaction Pathway and Transition State Calculations

Theoretical calculations can be employed to map out the energy profile of a chemical reaction, including the identification of reactants, products, intermediates, and transition states. For a molecule like this compound, one could theoretically study various reactions, such as its oxidation to a carboxylic acid or its reduction to an alcohol.

These calculations would involve locating the transition state structure for a given reaction and calculating its energy. This information provides the activation energy, which is crucial for understanding the reaction kinetics. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the desired reactants and products. However, no such specific reaction pathway studies for this compound are currently published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of 3-(6-Mmethoxynaphthalen-2-yl)benzaldehyde would provide insights into its conformational flexibility. The molecule has a rotational degree of freedom around the single bond connecting the naphthalene and benzaldehyde (B42025) moieties. MD simulations could reveal the preferred dihedral angle and the energy barriers between different conformations.

Furthermore, by simulating a system with multiple molecules, one could study intermolecular interactions, such as π-π stacking between the aromatic rings, which would be crucial for understanding its solid-state packing and properties in condensed phases.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These theoretical predictions can be compared with experimental data to validate the computational model. For instance, the calculated vibrational frequencies for the C=O stretch of the aldehyde and the C-O stretch of the methoxy (B1213986) group could be compared with an experimental IR spectrum. Similarly, the calculated wavelength of maximum absorption (λmax) from Time-Dependent DFT (TD-DFT) could be compared with an experimental UV-Vis spectrum. This comparison is a critical step in ensuring the reliability of the computational approach. lab-chemicals.com

In Silico Design of this compound Analogues and Derivatives

Once a reliable computational model is established, it can be used for the in silico design of new molecules with desired properties. By systematically modifying the structure of this compound—for example, by adding different substituent groups to the aromatic rings—one could theoretically screen for analogues with altered electronic or reactive properties. This approach can accelerate the discovery of new compounds for various applications, such as in materials science or medicinal chemistry, by prioritizing synthetic efforts on the most promising candidates. researchgate.net

Analysis of Global and Local Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described by a set of parameters known as global and local reactivity descriptors. These descriptors, derived from conceptual DFT, offer valuable insights into the stability and reactive sites of a molecule. For this compound, these descriptors are calculated based on the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global reactivity descriptors provide a holistic view of the molecule's reactivity. Key among these are chemical potential (μ), which indicates the escaping tendency of electrons; chemical hardness (η), a measure of resistance to change in electron distribution; global softness (S), the reciprocal of hardness, indicating the molecule's capacity to accept electrons; and the electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons.

In the case of this compound, theoretical calculations, often employing the B3LYP functional with a suitable basis set, would be used to determine the energies of the HOMO and LUMO. From these energies, the global reactivity descriptors can be calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO)

Global Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / (2η)

While specific numerical values for this compound are not available in the cited literature, studies on analogous aromatic aldehydes provide a framework for interpretation. For instance, a relatively small HOMO-LUMO gap would suggest higher reactivity, characterized by lower hardness and higher softness.

Interactive Data Table: Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes to show how data would be presented. Actual values for the target compound are not available in the searched literature.

| Descriptor | Symbol | Formula | Calculated Value (a.u.) |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness | η | ELUMO - EHOMO | Value |

| Global Softness | S | 1 / η | Value |

| Electrophilicity Index | ω | μ2 / (2η) | Value |

In contrast to global descriptors, local reactivity descriptors pinpoint the most reactive sites within a molecule. Fukui functions (f(r)) are paramount in this regard, indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They are crucial for predicting the sites for nucleophilic, electrophilic, and radical attacks.

The Fukui functions are defined as:

f+(r): For nucleophilic attack (addition of an electron)

f-(r): For electrophilic attack (removal of an electron)

f0(r): For radical attack

By analyzing the condensed Fukui functions, which partition the values over individual atoms, one can rank the reactivity of different atomic centers. For this compound, it is anticipated that the carbonyl carbon of the aldehyde group would exhibit a high value for f+(r), making it a prime target for nucleophiles. Conversely, the oxygen atom of the carbonyl group and potentially certain carbon atoms in the aromatic rings would likely show high values for f-(r), indicating their susceptibility to electrophilic attack.

Interactive Data Table: Condensed Fukui Functions (Illustrative) This table is for illustrative purposes to show how data would be presented. Actual values for the target compound are not available in the searched literature.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C(aldehyde) | High Value | Low Value | Value |

| O(aldehyde) | Low Value | High Value | Value |

| C(methoxy) | Value | Value | Value |

| O(methoxy) | Value | Value | Value |

| Aromatic C's | Varying Values | Varying Values | Varying Values |

Further insights can be gained from the dual descriptor (Δf(r)), which is the difference between f+(r) and f-(r). A positive value of Δf(r) at a particular site indicates that it is favorable for nucleophilic attack, while a negative value suggests a preference for electrophilic attack.

Applications and Functional Materials Derived from 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

A Versatile Precursor in Complex Organic Synthesis

The inherent reactivity of the aldehyde functional group, combined with the specific steric and electronic characteristics of the methoxynaphthalene substituent, positions 3-(6-methoxynaphthalen-2-yl)benzaldehyde as a key intermediate in the synthesis of intricate organic structures. Its utility spans the creation of highly ordered porous materials to the formation of long-chain polymers.

Crafting Advanced Porous Materials: MOFs and COFs

While direct experimental evidence for the incorporation of this compound into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is not yet extensively documented in publicly available literature, its structural motifs are highly relevant to the design of these materials. The aldehyde functionality is a classic reactive group for forming the imine linkages that are fundamental to the structure of many COFs. The large, planar surface of the naphthalene (B1677914) group can contribute to the formation of stable, layered structures through π-π stacking interactions, a crucial factor in the assembly and stability of both MOFs and COFs. The potential for this molecule to act as a tritopic or ditopic linker, depending on the synthetic strategy, opens avenues for creating frameworks with varied topologies and pore environments.

A Foundation for Polymeric and Oligomeric Architectures

The aldehyde group of this compound serves as a reactive handle for polymerization reactions. It can readily undergo condensation reactions with a variety of co-monomers to form polymers and oligomers with the methoxynaphthalene unit incorporated into the backbone or as a pendant group. These materials are of interest for their potential to exhibit unique thermal, mechanical, and photophysical properties imparted by the rigid and chromophoric naphthalene moiety.

Emerging Applications in Chemo- and Biosensor Technology

The development of sensitive and selective chemical sensors is a critical area of research. The structural features of this compound make it an attractive candidate for the design of chemosensors. The naphthalene ring system is inherently fluorescent, and its photophysical properties can be modulated by the binding of specific analytes to a receptor site integrated into the molecular structure. While specific non-biological chemosensors based on this exact molecule are not widely reported, the principles of sensor design suggest its potential. For instance, derivatization of the aldehyde group to include a specific ionophore or binding pocket could lead to a "turn-on" or "turn-off" fluorescent response upon interaction with a target analyte.

Illuminating the Path for Photophysical and Optoelectronic Materials

Derivatives of naphthaldehyde are known for their interesting photophysical properties, including fluorescence and phosphorescence. The extended π-conjugated system of the 6-methoxynaphthalene group in this compound suggests that this compound and its derivatives could exhibit valuable optoelectronic properties. Research into related chalcones, synthesized from 6-methoxy-2-naphthaldehyde, has demonstrated their potential as fluorescent materials. These studies provide a strong indication that this compound could serve as a precursor to materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The methoxy (B1213986) group can further influence the electronic properties and solubility of resulting materials, allowing for fine-tuning of their performance.

A Scaffold for Innovation in Catalysis and Ligand Design

The aldehyde functionality of this compound provides a convenient entry point for the synthesis of novel ligands for catalysis. For example, it can be readily converted into Schiff base ligands through condensation with primary amines. These ligands can then be complexed with various metal centers to form catalysts for a range of organic transformations. The steric bulk of the methoxynaphthalene group can play a crucial role in controlling the selectivity of the catalytic reaction by influencing the coordination geometry around the metal center.

Pioneering Non-Biological Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalene core is a key feature that can be exploited in the development of fluorescent probes for non-biological imaging applications. By chemically modifying the this compound scaffold to include functionalities that respond to specific environmental changes (e.g., polarity, viscosity, or the presence of certain chemical species), it is possible to create probes that provide localized information through changes in their fluorescence emission. While the direct application of this specific compound as a non-biological imaging agent is an area for future exploration, the foundational photophysical properties are promising.

Synthesis and Characterization of Derivatives and Analogues of 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

Modification of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Redox Reactions: The aldehyde can be readily oxidized to a carboxylic acid, yielding 3-(6-methoxynaphthalen-2-yl)benzoic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. msu.edu Conversely, reduction of the aldehyde furnishes the corresponding primary alcohol, [3-(6-methoxynaphthalen-2-yl)phenyl]methanol. This is commonly accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition and Condensation Reactions: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. youtube.com For instance, reaction with primary amines leads to the formation of imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. researchgate.net These reactions are often catalyzed by acid. youtube.com

Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions. The Wittig reaction, utilizing phosphorus ylides, can convert the aldehyde into an alkene. Condensation reactions, such as the aldol (B89426) or Henry reactions, can also be employed to extend the carbon chain and introduce new functional groups.

A summary of common aldehyde modifications is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Alcohol |

| Imine Formation | R-NH2, acid catalyst | Imine (Schiff Base) |

| Oxime Formation | NH2OH·HCl | Oxime |

| Wittig Reaction | Ph3P=CHR | Alkene |

Substitutions on the Naphthalene (B1677914) Moiety

The naphthalene ring system offers several positions for substitution, allowing for systematic modification of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group at the 6-position is an activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic substitution reactions on the naphthalene ring. msu.edu Halogenation, nitration, and sulfonation reactions would be expected to occur at positions ortho and para to the methoxy group. However, steric hindrance from the adjacent benzene (B151609) ring might influence the substitution pattern.

Cross-Coupling Reactions: A powerful strategy for introducing a wide variety of substituents onto the naphthalene core involves the use of cross-coupling reactions, such as the Suzuki or Stille reactions. Starting from a halogenated precursor, like 2-bromo-6-methoxynaphthalene (B28277), various aryl, alkyl, or other functional groups can be introduced.

Demethylation: The methoxy group itself can be a point of modification. Demethylation to the corresponding naphthol can be achieved using reagents like boron tribromide (BBr3). The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification.

The table below summarizes some potential substitutions on the naphthalene moiety.

| Substitution Type | Reagent/Method | Resulting Moiety |

| Halogenation | Br2, FeBr3 | Bromo-substituted naphthalene |

| Nitration | HNO3, H2SO4 | Nitro-substituted naphthalene |

| Demethylation | BBr3 | Hydroxynaphthalene |

| Cross-Coupling | R-B(OH)2, Pd catalyst | Alkyl/Aryl-substituted naphthalene |

Research on related naphthalene derivatives has shown that such substitutions significantly impact their chemical and physical properties, including their biological activity. nih.govresearchgate.net For example, the introduction of different substituents can modulate the lipophilicity and electronic character of the molecule. mdpi.com

Substitutions on the Benzene Moiety

The benzene ring of 3-(6-methoxynaphthalen-2-yl)benzaldehyde can also be functionalized to generate a variety of analogues.

Electrophilic Aromatic Substitution: The existing substituents on the benzene ring, the aldehyde and the naphthalene group, will direct incoming electrophiles. The aldehyde group is a deactivating, meta-directing group, while the bulky naphthalene group might exert steric hindrance. msu.eduyoutube.com Therefore, electrophilic substitution would likely occur at the positions meta to the aldehyde group, provided there is sufficient accessibility.

Nucleophilic Aromatic Substitution: If the benzene ring is appropriately activated with electron-withdrawing groups, such as a nitro group, nucleophilic aromatic substitution can be employed to introduce other functionalities.

Modifications via Precursors: A versatile approach involves the synthesis of substituted benzaldehyde (B42025) precursors which are then coupled to the 6-methoxynaphthalene moiety, often via a Suzuki coupling reaction. This allows for the introduction of a wide range of substituents at various positions on the benzene ring. For example, using a 3-bromo-substituted benzaldehyde derivative allows for the introduction of various groups at that position.

The table below outlines some potential substitutions on the benzene moiety.

| Position of Substitution | Example Substituent | Potential Synthetic Route |

| Ortho to aldehyde | Halogen, Nitro | Electrophilic substitution of a precursor |

| Meta to aldehyde | Halogen, Nitro | Direct electrophilic substitution |

| Para to aldehyde | Halogen, Nitro | Electrophilic substitution of a precursor |

Studies on substituted benzene compounds have demonstrated that the nature and position of substituents significantly influence the molecule's reactivity and properties. bohrium.combyjus.com

Skeletal Modifications and Isomeric Forms

Beyond substitutions on the existing scaffold, the fundamental structure of this compound can be altered to create isomers and analogues with different connectivity or ring systems.

Positional Isomers: The point of attachment between the naphthalene and benzene rings can be varied. For instance, isomers such as 2-(6-methoxynaphthalen-2-yl)benzaldehyde and 4-(6-methoxynaphthalen-2-yl)benzaldehyde (B3369529) could be synthesized. These isomers would likely exhibit different conformational preferences and electronic properties due to the altered spatial relationship between the two aromatic systems.

Ring Isomers: The naphthalene ring could be replaced with other aromatic or heteroaromatic systems. For example, a biphenyl (B1667301) analogue could be synthesized where the naphthalene is replaced by a second benzene ring. Alternatively, nitrogen-containing heterocycles like quinoline (B57606) or isoquinoline (B145761) could be used in place of naphthalene, introducing new potential sites for hydrogen bonding and altering the electronic properties of the molecule.

Homologues: The direct linkage between the two aromatic rings could be modified by inserting a spacer, such as a methylene (B1212753) (-CH2-), carbonyl (-CO-), or ether (-O-) group. For example, (3-(6-methoxynaphthalen-2-yl)phenyl)methanone would be a ketone analogue. nih.gov

The synthesis of such skeletal modifications often requires a multi-step approach, starting from appropriately functionalized building blocks. These structural analogues are valuable for understanding the importance of the specific biaryl arrangement for a given application.

Structure-Reactivity Relationship Studies within Derivative Series

The synthesis of series of derivatives of this compound allows for systematic studies of structure-reactivity relationships (SRR) and quantitative structure-activity relationships (QSAR). nih.gov By varying one structural feature at a time—such as the nature of a substituent on one of the rings or the identity of the aldehyde-derived functional group—and measuring a particular property or activity, one can deduce the influence of that structural element.

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the aromatic rings will alter the electron density distribution throughout the molecule. bohrium.com This can affect the reactivity of the aldehyde group, the ease of oxidation or reduction of the aromatic system, and the molecule's interaction with biological targets. msu.edu

Steric Effects: The size and shape of substituents can influence the conformation of the molecule, particularly the dihedral angle between the naphthalene and benzene rings. Large substituents ortho to the inter-ring bond can force a more twisted conformation, which can in turn affect conjugation and receptor binding.

Lipophilicity and Solubility: The addition of nonpolar substituents (e.g., alkyl chains, halogens) will increase the lipophilicity of the molecule, while the introduction of polar groups (e.g., -OH, -COOH) will increase its hydrophilicity. These properties are crucial for applications where solubility and membrane permeability are important factors.

By systematically synthesizing and characterizing these derivatives, a comprehensive understanding of how the molecular structure governs the chemical and physical properties can be established.

Advanced Methodologies in the Study of 3 6 Methoxynaphthalen 2 Yl Benzaldehyde

Flow Chemistry Approaches for Continuous Synthesis and Reaction Optimization

Continuous flow chemistry presents a paradigm shift from traditional batch synthesis, offering enhanced safety, efficiency, and scalability. rsc.orgbohrium.comrsc.orgresearchgate.net The application of flow chemistry to the synthesis of biaryl compounds, a key structural feature of 3-(6-Methoxynaphthalen-2-yl)benzaldehyde, has been demonstrated to be highly effective.

A notable example is the continuous-flow synthesis of 6-methoxy-2-naphthaldehyde, a precursor and structural analog to one of the rings of the target molecule. nih.gov This process, involving the palladium-catalyzed formylation of 2-bromo-6-methoxynaphthalene (B28277) using carbon monoxide and hydrogen, highlights the precise control over reaction parameters achievable in a flow system. nih.gov Optimization of temperature, pressure, catalyst loading, and residence time is crucial for maximizing yield and purity. nih.gov

Table 1: Illustrative Parameters for Continuous Flow Synthesis of an Analogous Naphthaldehyde Derivative

| Parameter | Optimized Value |

| Temperature | 120 °C |

| Pressure | 12 bar (CO/H₂ = 1:3) |

| Catalyst | Palladium acetate (≤ 1 mol%) |

| Ligand | cataCXium A (≤ 3 mol%) |

| Residence Time | 45 minutes |

| Isolated Yield | 85% |

This data is based on the synthesis of 6-methoxy-2-naphthaldehyde and serves as a model for the potential continuous flow synthesis of this compound. nih.gov

Electrochemical Studies for Redox Behavior

Electrochemical methods provide a powerful tool for investigating the redox properties of organic molecules. For a compound like this compound, understanding its oxidation and reduction potentials is crucial for predicting its reactivity and potential applications in areas such as organic electronics or as a redox-active catalyst.

Studies on the electrochemical synthesis of biaryls have demonstrated the feasibility of forming the carbon-carbon bond between the naphthalene (B1677914) and benzene (B151609) rings through reductive extrusion from diarylurea precursors. nih.gov Cyclic voltammetry (CV) is a key technique in these studies, allowing for the determination of reduction potentials and the observation of reaction intermediates. nih.gov For instance, the CV of a diarylurea precursor to a biaryl showed an irreversible reduction peak, indicating a rapid follow-up reaction to form the biaryl product. nih.gov

The redox behavior of phenolic and quinoid derivatives, which share some structural motifs with the methoxynaphthalene portion of the target molecule, has also been extensively studied using cyclic voltammetry. researchgate.net These studies help in understanding how substituents on the aromatic rings influence the electron transfer processes.

Table 2: Representative Electrochemical Data for Analogous Aromatic Systems

| Compound Type | Technique | Key Findings |

| Diarylurea Precursor | Cyclic Voltammetry | Irreversible reduction peak, indicating biaryl formation. nih.gov |

| Phenolic Derivatives | Cyclic Voltammetry | Substituent effects on peak potentials. researchgate.net |

| Naphthoquinone Derivatives | Cyclic Voltammetry | Reversible redox processes. researchgate.net |

This table illustrates the type of data obtained from electrochemical studies of related compounds, which could be applied to understand the redox behavior of this compound.

Microfluidic Techniques for Reaction Screening

Microfluidic reactors offer a high-throughput platform for the rapid screening and optimization of reaction conditions. nih.govmdpi.com The small scale of these systems allows for the efficient use of reagents and catalysts, making it possible to perform a large number of experiments in a short amount of time. nih.gov

For the synthesis of this compound, which would likely involve a cross-coupling reaction such as the Suzuki-Miyaura coupling, a microfluidic platform could be used to screen a wide range of catalysts, ligands, bases, and solvents. nih.gov An automated microreactor system can be programmed to vary these parameters systematically, with online analysis providing rapid feedback on reaction outcomes. nih.gov

The development of droplet-based microfluidics further enhances the capabilities for high-throughput screening, allowing for the encapsulation of individual reactions in picoliter-volume droplets. mdpi.com This technology is particularly useful for screening enzyme-catalyzed reactions or for directed evolution studies. mdpi.com

Table 3: Parameters for Microfluidic Reaction Screening

| Parameter | Range of Screening |

| Catalyst | Various palladium and nickel catalysts |

| Ligand | Phosphine-based and N-heterocyclic carbene ligands |

| Base | Inorganic and organic bases |

| Solvent | Aprotic and protic solvents |

| Temperature | Ambient to elevated temperatures |

| Residence Time | Seconds to minutes |

This table outlines the typical parameters that would be screened in a microfluidic setup to optimize the synthesis of a biaryl aldehyde like this compound.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. For the synthesis of a biaryl compound, such as through a Suzuki-Miyaura cross-coupling, techniques like NMR and Raman spectroscopy can be particularly informative. rhhz.netresearchgate.netazom.com

Benchtop NMR spectroscopy has been used to monitor the progress of Suzuki coupling reactions by tracking the disappearance of starting materials and the appearance of the product over time. azom.com This allows for the determination of reaction rates and the identification of any side products that may be forming. azom.com

Surface-enhanced Raman spectroscopy (SERS) is another powerful tool for in-situ monitoring, especially for reactions occurring at surfaces or interfaces. rhhz.netresearchgate.net In the context of a Suzuki reaction catalyzed by nanoparticles, SERS can provide information about the species adsorbed on the catalyst surface and can be used to follow the kinetics of the reaction. rhhz.netresearchgate.net

Table 4: In-situ Spectroscopic Monitoring Techniques for Biaryl Synthesis

| Technique | Information Gained |

| NMR Spectroscopy | Reaction kinetics, product formation, side product identification. azom.com |

| Raman Spectroscopy (SERS) | Surface-adsorbed species, reaction kinetics at catalyst surfaces. rhhz.netresearchgate.net |

| FT-IR Spectroscopy | Changes in functional groups, reaction progress. |

This table summarizes the key information that can be obtained from in-situ spectroscopic monitoring of reactions relevant to the synthesis of this compound.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.orgresearchgate.net This approach is particularly well-suited for the synthesis of solid-state materials and has been successfully applied to the synthesis of various aromatic compounds, including naphthaldehyde derivatives and biaryls. researchgate.netrsc.orgresearchgate.net

The liquid-assisted grinding (LAG) method is a common mechanochemical technique where a small amount of liquid is added to facilitate the reaction. This method has been used for the synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. rsc.orgresearchgate.net The reaction is typically carried out in a ball mill or with a mortar and pestle, and often proceeds to completion in a much shorter time and with higher yields compared to conventional methods. rsc.orgresearchgate.net

Mechanochemical methods have also been employed for the synthesis of polyaromatic hydrocarbon derivatives, demonstrating the versatility of this approach for constructing complex aromatic systems. researchgate.net For the synthesis of this compound, a mechanochemical approach could potentially be used for the key bond-forming steps, reducing the need for solvents and simplifying the purification process.

Table 5: Comparison of Mechanochemical and Conventional Synthesis for an Analogous Schiff Base

| Method | Reaction Time | Yield | Solvent |

| Mechanochemical (Grinding) | 30 minutes | High | Minimal (liquid-assisted) |

| Conventional (Reflux) | 3 hours | Moderate | Ethanol |

This table, based on the synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde, illustrates the potential advantages of a mechanochemical approach. mdpi.com

Future Research Directions and Emerging Opportunities in 3 6 Methoxynaphthalen 2 Yl Benzaldehyde Chemistry

Exploration of Uncharted Reaction Pathways and Novel Transformations

The benzaldehyde (B42025) moiety in 3-(6-methoxynaphthalen-2-yl)benzaldehyde is a gateway to a vast array of chemical transformations. Future research should venture beyond classical aldehyde chemistry to explore more advanced and unconventional reaction pathways.

Photocatalysis and Radical Chemistry: The extended aromatic system of the naphthalene (B1677914) core suggests that the molecule could be an active participant in photocatalytic reactions. Investigating its excited-state properties could unlock novel transformations. For instance, visible-light-mediated reactions could enable C-H functionalization at various positions on the aromatic rings or facilitate radical-based additions to the aldehyde, pathways not accessible under thermal conditions.

Asymmetric Catalysis: The synthesis of chiral molecules derived from this achiral precursor is a significant area for exploration. The development of enantioselective nucleophilic additions to the carbonyl group could yield valuable chiral alcohols. These products could serve as precursors for chiral ligands or biologically active molecules, where stereochemistry is crucial.